DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase GLP-1 levels, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in type 2 diabetes. []
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2